2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
Description
Properties
CAS No. |
355420-56-3 |
|---|---|
Molecular Formula |
C25H17Cl2NO4 |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Cl2NO4/c1-31-19-9-4-16(5-10-19)24(29)14-32-25(30)21-13-23(15-2-6-17(26)7-3-15)28-22-11-8-18(27)12-20(21)22/h2-13H,14H2,1H3 |
InChI Key |
KTKHRTDYVODGRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Pfitzinger reaction, first described in the 19th century, enables the synthesis of 4-quinolinecarboxylic acids from isatin derivatives under alkaline conditions. For the target compound, this method provides a pathway to construct the 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid intermediate.
Synthetic Steps
-
Isatin Preparation : Begin with 5-chloroisatin, synthesized via chlorination of isatin using POCl₃ in DMF.
-
Alkaline Hydrolysis : React 5-chloroisatin with 4-chlorophenylacetone in aqueous NaOH (10% w/v) at 80–90°C for 6–8 hours to form 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid.
-
Acidification : Adjust the pH to 2–3 with HCl to precipitate the carboxylic acid, yielding a pale yellow solid (typical yield: 65–75%).
Optimization Considerations
-
Temperature : Yields drop below 60% at temperatures <70°C due to incomplete ring closure.
-
Solvent : Ethanol-water mixtures (3:1 v/v) improve solubility of hydrophobic intermediates.
Esterification of Quinoline-4-carboxylic Acid
Activated Ester Method
The 4-carboxylic acid group is esterified with 2-(4-methoxyphenyl)-2-oxoethanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane.
Procedure
-
Dissolve 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (1 eq) and 2-(4-methoxyphenyl)-2-oxoethanol (1.2 eq) in DCM.
-
Add DCC (1.5 eq) and DMAP (0.1 eq) under nitrogen.
-
Stir at room temperature for 12–16 hours.
-
Filter to remove dicyclohexylurea, concentrate under vacuum, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Yield : 58–62%
Purity : >95% (HPLC)
Acid Chloride Route
An alternative employs the acid chloride intermediate for higher reactivity:
-
Convert the carboxylic acid to its chloride using SOCl₂ (2 eq) in refluxing toluene (80°C, 2 hours).
-
React the acid chloride with 2-(4-methoxyphenyl)-2-oxoethanol in pyridine at 0–5°C.
Advantages : Faster reaction time (3–4 hours) and improved yield (70–75%).
Alternative Quinoline Assembly via Gould-Jacobs Cyclization
Reaction Design
The Gould-Jacobs reaction constructs the quinoline ring through thermal cyclization of an aniline and a β-keto ester.
Substrate Preparation
-
Aniline Derivative : Synthesize 4-chloro-N-(4-chlorophenyl)aniline via Ullmann coupling of 4-chloroiodobenzene and 4-chloroaniline.
-
β-Keto Ester : Prepare ethyl 3-(4-methoxyphenyl)-3-oxopropanoate via Claisen condensation of ethyl acetate and 4-methoxyacetophenone.
Cyclization Process
-
Heat the aniline and β-keto ester in diphenyl ether at 180–200°C for 4 hours.
-
Cool and precipitate the quinoline ester using ice-cold ethanol.
Yield : 50–55%
Limitation : Requires stringent anhydrous conditions to avoid hydrolysis.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance scalability, key steps are adapted to continuous flow systems:
| Step | Reactor Type | Residence Time | Temperature | Yield Improvement |
|---|---|---|---|---|
| Pfitzinger Hydrolysis | Microtube reactor | 30 min | 90°C | +12% vs. batch |
| Esterification | Packed-bed reactor | 2 hr | 25°C | +8% vs. batch |
Advantages : Reduced side reactions and consistent product quality.
Purification and Characterization
Chromatographic Methods
-
Normal-Phase HPLC :
-
Column: Zorbax Silica (4.6 × 250 mm)
-
Mobile phase: Hexane:isopropanol (85:15)
-
Retention time: 14.2 min
-
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, quinoline-H), 8.21–7.35 (m, 8H, aryl-H), 4.98 (s, 2H, OCH₂CO).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low esterification yield | Use DMAP catalyst (0.1 eq) |
| Isatin hydrolysis side reactions | Optimize NaOH concentration (10%) |
| Acid chloride instability | Immediate use in next step |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves the reaction of quinoline derivatives with appropriate substituents. The characterization of this compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm the structural integrity and purity of the synthesized product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including our compound of interest. For instance, compounds based on the quinoline scaffold have shown significant cytotoxic effects against various cancer cell lines, including breast carcinoma MCF-7 cells. The mechanism often involves apoptosis induction and cell cycle arrest, particularly in the G1 phase, which is crucial for therapeutic efficacy against tumors .
Key Findings:
- Cytotoxicity : The compound demonstrates notable antiproliferative activity with IC50 values indicating effective concentration ranges for therapeutic use.
- Mechanism of Action : Studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation, such as EGFR kinase inhibition .
Antimicrobial Activity
In addition to anticancer properties, quinoline derivatives have been explored for their antimicrobial activities. The presence of halogen substituents (like chlorine) and methoxy groups enhances their efficacy against a range of bacterial strains. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit critical enzymes necessary for bacterial survival .
Applications in Drug Development
Given its promising biological activities, this compound is being investigated as a lead compound in drug development.
Potential Therapeutic Uses:
- Anticancer Agents : Further development could lead to new treatments for breast cancer and other malignancies.
- Antimicrobial Agents : Potential use in developing new antibiotics or antifungal medications.
- Targeted Therapies : Modifications to enhance selectivity towards cancerous cells while minimizing effects on healthy tissues.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar quinoline derivatives:
- Study on Quinoline-Acrylamide Hybrids : A series of hybrids demonstrated significant cytotoxicity against MCF-7 cells, with some derivatives showing enhanced activity due to structural modifications akin to those found in our compound .
- Antibacterial Screening : A related study assessed various quinoline derivatives against multiple bacterial strains, revealing that modifications such as halogenation improved antimicrobial efficacy significantly .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
- Molecular Formula: C₂₅H₁₇Cl₂NO₄
- Molecular Weight: 466.314 g/mol (monoisotopic: 465.053463 g/mol)
- Key Substituents: Quinoline core substituted at positions 2 (4-chlorophenyl), 4 (carboxylate ester), and 6 (chloro). Ester group: 2-(4-methoxyphenyl)-2-oxoethyl .
Structural Features :
- The 4-methoxyphenyl group in the ester moiety introduces electron-donating properties, influencing solubility and reactivity .
Current Data Limitations: No direct literature or patent data exist for this compound, necessitating comparisons with structural analogs .
Comparison with Similar Compounds
Substituent Variations in Quinoline Carboxylates
Key Observations :
- Ester Group Impact: Ethyl esters (e.g., ) exhibit higher hydrolytic stability compared to aryl-substituted oxoethyl esters.
- Quinoline Substituents: Chlorine atoms at positions 2 and 6 (target compound) enhance electrophilicity and may improve binding in biological targets. Methyl or heptyl groups (e.g., ) increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility.
Physicochemical Properties
Collision Cross-Section (CCS) Data (Target Compound) :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 467.06 | 225.7 |
| [M+Na]⁺ | 489.04 | 231.2 |
| [M-H]⁻ | 465.05 | 212.4 |
Comparisons :
Anti-Malarial Agents () :
- 5-Bromo-1-[2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]indoline-2,3-dione (IC₅₀ = 1.81 µM) highlights the efficacy of 4-methoxyphenyl groups in bioactivity .
- Target Compound Potential: The 4-methoxyphenyl ester may enhance target engagement but could face hydrolysis challenges in vivo compared to stable heterocycles.
Biological Activity
The compound 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS No. 355420-56-3) is a synthetic organic compound belonging to the quinoline family. Its structure features a quinoline core with various functional groups, notably methoxy, chloro, and carboxylate moieties. This compound has garnered interest due to its potential biological activities , particularly in antimicrobial and anticancer research.
- Molecular Formula : C25H17Cl2NO4
- Molecular Weight : Approximately 470.7 g/mol
- IUPAC Name : [2-(4-methoxyphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
Research indicates that the biological activity of this compound may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can inhibit enzymatic activity or alter receptor function, making it a candidate for drug development and therapeutic applications.
Biological Activity Overview
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular processes in bacteria and fungi.
- A study highlighted its effectiveness against mycobacterial species, showing higher activity than standard treatments like isoniazid and pyrazinamide .
-
Anticancer Activity :
- Preliminary studies suggest that this quinoline derivative can inhibit cancer cell proliferation. The presence of the methoxy group and chlorinated phenyl rings appears to enhance its cytotoxic effects.
- Structure-activity relationship (SAR) analyses indicate that the unique substituents on the quinoline core play a crucial role in its antiproliferative activity.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Screening :
Data Tables
| Biological Activity | Efficacy | Comparison to Standards |
|---|---|---|
| Antimicrobial | Moderate to High | Superior to Isoniazid/Pyrazinamide |
| Anticancer | IC50 < Doxorubicin | More effective in specific cell lines |
Ongoing Research
Investigations into the interactions of this compound with biological targets are ongoing to elucidate its mechanisms further. Researchers are particularly interested in how this compound binds to specific enzymes or receptors, which could provide insights into its therapeutic potential.
Q & A
Q. Table 1. Comparative Biological Activities of Quinoline Derivatives
| Compound Substituents | Reported Activity (IC₅₀) | Target Pathway | Reference |
|---|---|---|---|
| 4-Chlorophenyl, Methoxyphenyl | 2.1 µM (Anticancer) | Apoptosis (Bcl-2) | |
| 4-Methylphenyl, Bromo | 5.8 µM | Topoisomerase II | |
| Biphenyl, Butyl | 10.3 µM | NF-κB Signaling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
